molecular formula C9H9N3O3 B8454481 1-[(Pyrimidine-5-carbonyl)-amino]cyclopropanecarboxylic acid

1-[(Pyrimidine-5-carbonyl)-amino]cyclopropanecarboxylic acid

Cat. No. B8454481
M. Wt: 207.19 g/mol
InChI Key: LRJLOHRZWYRCRK-UHFFFAOYSA-N
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Patent
US08916589B2

Procedure details

65 mL of a 2N sodium hydroxide solution were added to a solution of 11.0 g (46.76 mmol) of ethyl 1-[(pyrimidine-5-carbonyl)amino]-cyclopropanecarboxylate in 200 mL methanol and the mixture was stirred for one hour at 50° C. Then it was neutralised with concentrated acetic acid and evaporated to dryness in vacuo. The crude product thus obtained was purified by chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 1-[(pyrimidine-5-carbonyl)amino]-cyclopropanecarboxylate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
52%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[N:3]1[CH:8]=[C:7]([C:9]([NH:11][C:12]2([C:15]([O:17]CC)=[O:16])[CH2:14][CH2:13]2)=[O:10])[CH:6]=[N:5][CH:4]=1.C(O)(=O)C>CO>[N:3]1[CH:8]=[C:7]([C:9]([NH:11][C:12]2([C:15]([OH:17])=[O:16])[CH2:13][CH2:14]2)=[O:10])[CH:6]=[N:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 1-[(pyrimidine-5-carbonyl)amino]-cyclopropanecarboxylate
Quantity
11 g
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)NC1(CC1)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for one hour at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CN=CC(=C1)C(=O)NC1(CC1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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